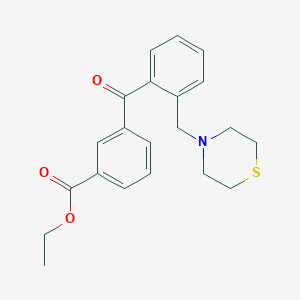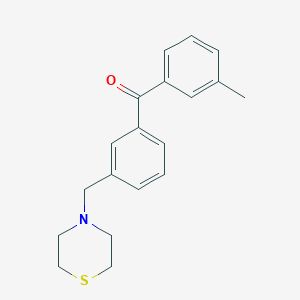
3-Methyl-3'-thiomorpholinomethylbenzophenone
Descripción general
Descripción
3-Methyl-3'-thiomorpholinomethylbenzophenone (3-MTMBP) is a new type of organic compound with a wide range of potential applications in scientific research. It is an aromatic ketone that is synthesized from benzophenone, thiomorpholine, and methyl iodide. 3-MTMBP has been extensively studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Antitumor Activity in Lung Cancer
3-Methyl-3’-thiomorpholinomethylbenzophenone: derivatives have been studied for their potential as novel antitumor agents, particularly against non-small cell lung cancer cells. These compounds have shown promise in inhibiting the growth of lung cancer cell lines such as A549 and NCI-H23. The derivatives exhibit significant cytotoxic activity, with IC50 values ranging from 1.48 to 68.9 µM, indicating their potential effectiveness in cancer treatment .
VEGFR-2 Inhibition
The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. Some derivatives of 3-Methyl-3’-thiomorpholinomethylbenzophenone have demonstrated good inhibitory activity against VEGFR-2, with IC50 values as low as 45.4 nM. This suggests their use in designing new anticancer agents that can prevent tumor growth by inhibiting blood vessel formation .
Cell Cycle Progression and Apoptosis
Further research into the effects of 3-Methyl-3’-thiomorpholinomethylbenzophenone derivatives on cell cycle progression and apoptosis has revealed that certain compounds can induce cell cycle arrest and promote apoptosis in cancer cells. This is a crucial mechanism by which these compounds exert their antitumor effects, making them valuable in the development of new cancer therapies .
Design of Pro-Apoptotic Agents
The structure of 3-Methyl-3’-thiomorpholinomethylbenzophenone allows for the creation of hybrids that act as pro-apoptotic agents. By merging this compound with other scaffolds known for inducing apoptosis, researchers can design more potent molecules for cancer treatment. These hybrids have the potential to significantly reduce cancer cell populations and increase apoptosis rates .
Synthesis of Benzofuran Derivatives
The compound’s structure is also conducive to the synthesis of benzofuran derivatives. These derivatives have been explored for their anticancer properties, particularly in lung cancer. The synthesis and biological assessment of these derivatives could lead to the discovery of new therapeutic agents .
Molecular Design for Hepatocellular Carcinoma
In the context of hepatocellular carcinoma, derivatives of 3-Methyl-3’-thiomorpholinomethylbenzophenone have been designed as inhibitors of VEGFR-2. The molecular design strategy involves optimizing the structures to create more potent inhibitors, which could lead to effective treatments for liver cancer .
SAR Studies for Enhanced Anticancer Activity
Structure-activity relationship (SAR) studies involving 3-Methyl-3’-thiomorpholinomethylbenzophenone derivatives help in identifying the most active compounds against various cancer cell lines. These studies are essential for understanding how structural changes affect biological activity and for guiding the development of more effective anticancer drugs .
Potential as Antiangiogenic Agents
Given their ability to inhibit VEGFR-2, some derivatives of 3-Methyl-3’-thiomorpholinomethylbenzophenone may also serve as antiangiogenic agents. This application could be particularly useful in treating cancers where angiogenesis plays a key role in disease progression .
Propiedades
IUPAC Name |
(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVRSJNMKNHTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643351 | |
| Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898762-74-8 | |
| Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
![2,5-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614307.png)

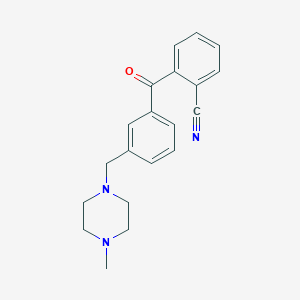
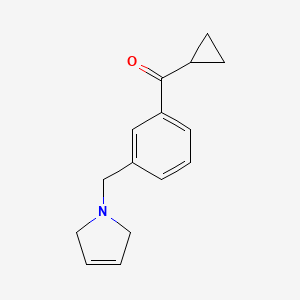
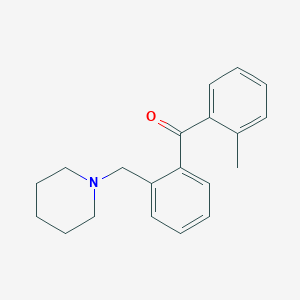
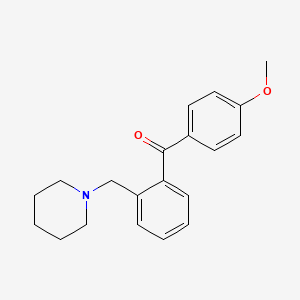
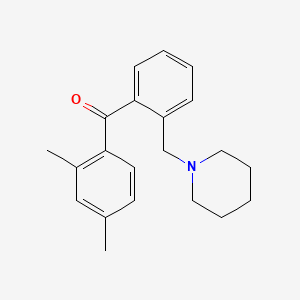
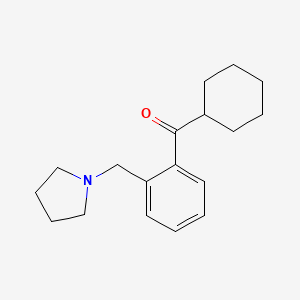
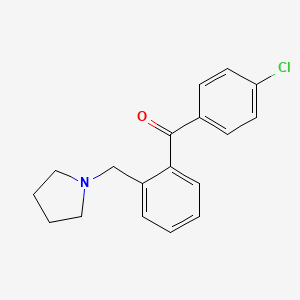
![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)
